molecular formula C16H17N7O2 B2368345 6-methyl-3-[(4-pyridin-2-ylpiperazin-1-yl)carbonyl][1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one CAS No. 2109063-34-3

6-methyl-3-[(4-pyridin-2-ylpiperazin-1-yl)carbonyl][1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one

Cat. No.: B2368345
CAS No.: 2109063-34-3
M. Wt: 339.359
InChI Key: PKVZUSUCBLRAQF-UHFFFAOYSA-N
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Description

This compound features a triazolo[1,5-a]pyrazin-4(5H)-one core substituted with a 6-methyl group and a 4-pyridin-2-ylpiperazine-1-carbonyl moiety. Its molecular formula is C17H18N6O2, with a molecular weight of 338.37 (purity >95%) .

Properties

IUPAC Name

6-methyl-3-(4-pyridin-2-ylpiperazine-1-carbonyl)-5H-triazolo[1,5-a]pyrazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N7O2/c1-11-10-23-14(15(24)18-11)13(19-20-23)16(25)22-8-6-21(7-9-22)12-4-2-3-5-17-12/h2-5,10H,6-9H2,1H3,(H,18,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKVZUSUCBLRAQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=C(N=N2)C(=O)N3CCN(CC3)C4=CC=CC=N4)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-methyl-3-[(4-pyridin-2-ylpiperazin-1-yl)carbonyl][1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one is a member of a class of heterocyclic compounds that have garnered attention for their potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways. Notably, it has been shown to act as an inhibitor of specific kinases and receptors that are crucial in cancer progression and pain modulation.

Key Mechanisms:

  • Kinase Inhibition : The compound exhibits inhibitory effects on c-Met kinase, which is implicated in tumor growth and metastasis. In studies, it demonstrated an IC50 value in the nanomolar range, indicating potent inhibition .
  • P2X3 Receptor Modulation : As a modulator of P2X3 receptors, it has potential applications in the treatment of pain conditions. This receptor is known to play a role in nociception .

Biological Activity Data

The following table summarizes the biological activities and corresponding IC50 values for various assays conducted with the compound:

Biological Activity Target IC50 Value (µM) Reference
c-Met Kinase Inhibitionc-Met Kinase0.048
Anti-tumor ActivityA549 Cell Line0.83
Anti-tumor ActivityMCF-7 Cell Line0.15
Anti-tumor ActivityHeLa Cell Line2.85
Anti-tubercular ActivityMycobacterium tuberculosis1.35 - 2.18

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in various biological contexts:

  • Anti-Cancer Studies :
    • A study evaluated the compound's anti-cancer properties against several cell lines (A549, MCF-7, HeLa). The results indicated significant cytotoxicity at low micromolar concentrations, suggesting its potential as an anti-cancer agent .
    • Mechanistic studies involving cell cycle analysis and apoptosis assays further supported its role as an effective therapeutic candidate.
  • Anti-Tubercular Activity :
    • In another investigation focused on tuberculosis, derivatives of the compound were synthesized and tested against Mycobacterium tuberculosis. Several compounds exhibited promising anti-tubercular activity with IC90 values indicating effective inhibition .
  • Pain Modulation :
    • Research into the modulation of P2X3 receptors demonstrated that the compound could potentially alleviate pain by inhibiting receptor activity. This opens avenues for its use in pain management therapies .

Scientific Research Applications

Antitumor Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of pyrazolo[1,5-a]pyrimidines have shown promising results in inhibiting cancer cell proliferation. A study highlighted the synthesis of pyrazolo derivatives that demonstrated selective activity against cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Antimicrobial Properties

The antimicrobial potential of 6-methyl-3-[(4-pyridin-2-ylpiperazin-1-yl)carbonyl][1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one can be inferred from studies on related compounds. For example, a class of pyridine derivatives was evaluated for antibacterial activity against Staphylococcus aureus and Escherichia coli, showing effective inhibition . This suggests that the target compound may also possess similar antimicrobial properties.

Enzyme Inhibition

Compounds containing the triazole and pyrazine moieties have been investigated for their ability to inhibit specific enzymes involved in disease pathways. For example, inhibitors targeting p38 mitogen-activated protein kinase have been developed using similar scaffolds, indicating the potential for this compound to act as an enzyme inhibitor in various pathological conditions .

Case Study 1: Synthesis and Biological Evaluation

A study synthesized novel pyrazolo derivatives and assessed their biological activity against cancer cell lines. The results showed that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer activity. The structure–activity relationship (SAR) analysis revealed that modifications at specific positions significantly enhanced efficacy .

Case Study 2: Antimicrobial Screening

In another investigation focusing on antimicrobial properties, a series of pyridine-based compounds were tested against common pathogens. The study employed disc diffusion methods to evaluate antibacterial activity and found several compounds with promising results against both Gram-positive and Gram-negative bacteria . This reinforces the potential application of this compound as an antimicrobial agent.

Data Summary Table

Application AreaFindingsReference
Antitumor ActivitySignificant inhibition of cancer cell proliferation
Antimicrobial PropertiesEffective against Staphylococcus aureus and E. coli
Enzyme InhibitionPotential as p38 MAPK inhibitors

Comparison with Similar Compounds

Substituent Variations on the Piperazine/Piperidine Moiety

Key structural analogs differ in the substituents on the piperazine/piperidine ring, impacting physicochemical properties and biological activity:

Compound Name Substituent on Piperazine/Piperidine Molecular Weight Key Features Reference
Target Compound 4-pyridin-2-ylpiperazin-1-yl 338.37 Pyridine enhances π-π stacking potential
6-methyl-3-[(4-phenylpiperazin-1-yl)carbonyl]... 4-phenylpiperazin-1-yl 338.37 Phenyl group increases lipophilicity
SD69-0046 4-(2,3-dimethylphenyl)piperazin-1-yl 368.44 Methyl groups may improve metabolic stability
SD69-0294 4-(2-chlorophenyl)piperazin-1-yl 436.9 Chlorine enhances electronegativity
2108716-28-3 4-methylpiperidin-1-yl 337.376 Piperidine reduces basicity vs. piperazine
HTS023622 pyrrolidin-1-ylcarbonyl - Pyrrolidine introduces conformational rigidity

Key Observations :

  • Pyridin-2-yl vs. Phenyl : The pyridin-2-yl group (target compound) may enhance hydrogen bonding or metal coordination compared to phenyl analogs .
  • Piperidine vs. Piperazine : The piperidine analog (2108716-28-3) lacks a secondary amine, reducing basicity and altering solubility .

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